Pentyl[(pyrimidin-5-yl)methyl]amine

Catalog No.
S908718
CAS No.
1342558-03-5
M.F
C10H17N3
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentyl[(pyrimidin-5-yl)methyl]amine

CAS Number

1342558-03-5

Product Name

Pentyl[(pyrimidin-5-yl)methyl]amine

IUPAC Name

N-(pyrimidin-5-ylmethyl)pentan-1-amine

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C10H17N3/c1-2-3-4-5-11-6-10-7-12-9-13-8-10/h7-9,11H,2-6H2,1H3

InChI Key

OWYZCDPQBQWYNB-UHFFFAOYSA-N

SMILES

CCCCCNCC1=CN=CN=C1

Canonical SMILES

CCCCCNCC1=CN=CN=C1

Pentyl[(pyrimidin-5-yl)methyl]amine is a chemical compound characterized by its unique structure, which includes a pentyl group attached to a pyrimidine ring through a methylene bridge. The pyrimidine moiety is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This structural configuration gives Pentyl[(pyrimidin-5-yl)methyl]amine potential pharmacological properties, making it of interest in medicinal chemistry.

Due to the lack of information on the biological activity of Pentyl[(pyrimidin-5-yl)methyl]amine, a mechanism of action cannot be established at this time.

  • Amines: Can be irritating to the skin, eyes, and respiratory system.
  • Aromatic compounds: Some aromatic compounds can be flammable or carcinogenic.
Typical of amines and heterocycles. Key reactions include:

  • N-Alkylation: The amine can undergo N-alkylation with alkyl halides, leading to the formation of quaternary ammonium salts.
  • Acylation: Reaction with acyl chlorides or anhydrides can yield amides.
  • Condensation Reactions: It may react with aldehydes or ketones to form imines or enamines, which are important intermediates in organic synthesis.

These reactions are significant for the modification of the compound to enhance its biological activity or alter its properties for specific applications.

Pentyl[(pyrimidin-5-yl)methyl]amine exhibits various biological activities, primarily due to the presence of the pyrimidine ring, which is known for its role in nucleic acids and several biological processes. Research suggests that compounds with similar structures can exhibit:

  • Antimicrobial Activity: Pyrimidine derivatives often show effectiveness against bacterial and fungal strains.
  • Antitumor Properties: Some studies indicate that pyrimidine-containing compounds may inhibit cancer cell proliferation.
  • Neuroprotective Effects: There is potential for neuroprotective properties, making them candidates for treating neurodegenerative diseases.

The specific biological activity of Pentyl[(pyrimidin-5-yl)methyl]amine would require further investigation through pharmacological studies.

The synthesis of Pentyl[(pyrimidin-5-yl)methyl]amine can be achieved through several methods:

  • Direct Amine Synthesis:
    • Starting from pyrimidine derivatives, the compound can be synthesized via a reductive amination process using pentanal and an appropriate reducing agent.
  • Mannich Reaction:
    • The compound can be prepared through a Mannich reaction involving formaldehyde, pentylamine, and a pyrimidine derivative.
  • Heterocyclic Synthesis:
    • Utilizing methods such as cyclization reactions involving substituted pyrimidines can yield the target compound effectively.

These synthetic routes allow for variations that can lead to different derivatives with potentially enhanced properties.

Pentyl[(pyrimidin-5-yl)methyl]amine has several potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agriculture: Compounds with similar structures have been explored as agrochemicals, particularly in developing new pesticides or herbicides.
  • Material Science: The compound's unique structure could also be useful in creating novel materials or polymers.

Interaction studies involving Pentyl[(pyrimidin-5-yl)methyl]amine typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding:

  • Mechanism of Action: How the compound interacts at the molecular level with target sites.
  • Synergistic Effects: Potential combinations with other compounds that enhance efficacy.

Such studies often employ techniques like molecular docking simulations and in vitro assays to evaluate interactions systematically.

Pentyl[(pyrimidin-5-yl)methyl]amine shares structural similarities with other compounds featuring pyrimidine rings and alkyl substituents. Here are some similar compounds:

Compound NameStructure FeaturesBiological Activity
2-PyridinemethanolPyridine ring with hydroxymethyl groupAntimicrobial
4-PyridinemethanolSimilar structure but with different substituentsNeuroprotective
2-(Pyridin-3-yl)ethanamineEthanolamine linked to a pyridineAntitumor
5-(Pyridin-2-yl)-1H-pyrazolePyrazole ring fused with pyridineAnti-inflammatory

The uniqueness of Pentyl[(pyrimidin-5-yl)methyl]amine lies in its specific combination of the pentyl group and the pyrimidine moiety, potentially leading to distinct pharmacological profiles compared to these similar compounds. Further research into these differences could unveil novel therapeutic avenues.

XLogP3

1.4

Dates

Modify: 2023-08-16

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